Chlorpyrifos (CAS 2921-88-2) is the irreplaceable reference standard for pesticide residue LC/MS/MS and GC/MS, where analog substitution causes peak misidentification. Key specifications: 8.21 min RT, unique MRM transitions, 160- to 750-fold BChE selectivity, and pH-dependent DT50 of 12.3 days. Certified purity, immediate dispatch.
Chlorpyrifos is a well-characterized O,O-diethyl organophosphate ester primarily procured as a high-purity analytical reference standard and a biochemical probe for neurotoxicology. Distinguished by its specific lipophilicity and vapor pressure profile, it serves as a critical baseline in environmental monitoring and agricultural residue testing. Unlike its methyl-ester analogs, chlorpyrifos exhibits distinct acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition kinetics, alongside highly pH-dependent aqueous hydrolysis rates. These exact physicochemical properties make the precise CAS 2921-88-2 compound indispensable for calibrating multiresidue chromatographic panels and standardizing in vitro cholinesterase assays[1].
Substituting chlorpyrifos with close analogs like chlorpyrifos-methyl or diazinon fundamentally compromises analytical accuracy and toxicological modeling. In mass spectrometry workflows, the ethyl-group substitution in chlorpyrifos shifts its chromatographic retention time by over a minute compared to its methyl counterpart, making generic substitution impossible for regulatory QuEChERS panels [1]. Furthermore, in biochemical assays, chlorpyrifos and its active oxon metabolite demonstrate a unique, highly preferential binding affinity for butyrylcholinesterase (BChE) over AChE, a profile not replicated by methyl paraoxon or diazinon [2]. Consequently, procuring the exact CAS 2921-88-2 standard is mandatory to prevent peak misidentification in chromatography and skewed baseline data in enzymatic inhibition studies.
In standardized QuEChERS-based LC/MS/MS pesticide screening, chlorpyrifos demonstrates a significantly longer retention time than its closest analog, chlorpyrifos-methyl. Utilizing an Agilent 1290 Infinity II LC system, chlorpyrifos elutes at 8.21 minutes, whereas chlorpyrifos-methyl elutes at 7.07 minutes [1]. This 1.14-minute separation is critical for avoiding isobaric interference and ensuring precise multiple reaction monitoring (MRM) transitions in complex matrices.
| Evidence Dimension | LC/MS/MS Retention Time |
| Target Compound Data | 8.21 minutes |
| Comparator Or Baseline | Chlorpyrifos-methyl (7.07 minutes) |
| Quantified Difference | 1.14 minute delay in retention time |
| Conditions | Agilent 1290 Infinity II LC/MS/MS, QuEChERS extraction, composite standard solution |
Procuring the exact CAS 2921-88-2 standard is essential to calibrate retention windows and prevent false positives in high-throughput food safety testing.
Chlorpyrifos (via its active oxon) exhibits a highly specific binding profile, preferentially inhibiting BChE over AChE. In vitro kinetic assays demonstrate that the bimolecular rate constants (ki) for BChE inhibition by chlorpyrifos oxon are 160- to 750-fold larger than those for AChE [1]. In contrast, comparators like methyl paraoxon preferentially inhibit AChE. This massive differential in enzyme affinity makes chlorpyrifos uniquely suited for isolating BChE-mediated pathways.
| Evidence Dimension | Bimolecular rate constant (ki) ratio (BChE vs AChE) |
| Target Compound Data | 160- to 750-fold preference for BChE |
| Comparator Or Baseline | Methyl paraoxon (Preferentially inhibits AChE) |
| Quantified Difference | >160-fold divergence in cholinesterase target preference |
| Conditions | In vitro rat heart and cortex tissue assays |
This distinct kinetic profile makes chlorpyrifos an irreplaceable biochemical probe for researchers modeling specific A-esterase detoxification and BChE inhibition.
Chlorpyrifos exhibits rapid, highly pH-dependent degradation in aqueous environments compared to more stable organophosphates. At a neutral pH of 7.0 (16°C), the hydrolysis half-life (DT50) of chlorpyrifos is approximately 12.3 days [1]. In contrast, diazinon demonstrates a much longer DT50 of 59.2 to 73.7 days under similar neutral groundwater conditions (pH 6-7) [1]. This accelerated hydrolysis necessitates strict acidic buffering for chlorpyrifos analytical stock solutions.
| Evidence Dimension | Aqueous Hydrolysis Half-Life (DT50) |
| Target Compound Data | 12.3 days (pH 7.0, 16°C) |
| Comparator Or Baseline | Diazinon (59.2 - 73.7 days at pH 6-7) |
| Quantified Difference | Chlorpyrifos degrades ~4.8x to 6x faster at neutral pH |
| Conditions | Buffered aqueous solutions and groundwater |
Understanding this rapid degradation rate dictates the procurement of specialized acidic diluents to maintain the shelf-life and accuracy of reference standard formulations.
Due to its specific 8.21-minute retention time and distinct MRM transitions, chlorpyrifos must be procured as an exact calibration standard for LC/MS/MS and GC/MS multiresidue pesticide panels, ensuring compliance with global maximum residue limits (MRLs) and preventing false identifications [1].
Leveraging its 160- to 750-fold preference for butyrylcholinesterase (BChE) over acetylcholinesterase, chlorpyrifos is utilized in in vitro assays to map specific enzyme inhibition kinetics and model A-esterase mediated detoxification pathways in mammalian tissues [2].
Because of its highly pH-dependent degradation (DT50 of 12.3 days at pH 7.0), chlorpyrifos serves as a primary benchmark compound in environmental studies evaluating the impact of water quality, alkalinity, and temperature on organophosphate persistence and formulation shelf-life[3].
Acute Toxic;Environmental Hazard